2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a complex organic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a chlorobenzyl group and an acetohydrazide moiety, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions.
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Preparation of the Hydrazide: : The intermediate product is then reacted with acetic anhydride to form the acetohydrazide derivative. This step may require a catalyst such as pyridine to facilitate the reaction.
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Condensation Reaction: : The final step involves the condensation of the acetohydrazide with 4-chlorobenzaldehyde in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. This reaction is typically performed under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
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Reduction: : Reduction reactions can be performed on the carbonyl group of the acetohydrazide moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, by interacting with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the chlorobenzyl group play crucial roles in binding to these targets, while the acetohydrazide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
- 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
- 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is unique due to its specific substitution pattern on the piperazine ring and the presence of both chlorobenzyl and chlorophenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22Cl2N4O |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H22Cl2N4O/c21-18-7-5-16(6-8-18)13-23-24-20(27)15-26-11-9-25(10-12-26)14-17-3-1-2-4-19(17)22/h1-8,13H,9-12,14-15H2,(H,24,27)/b23-13+ |
InChI Key |
RGZJMRMOBPRRID-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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